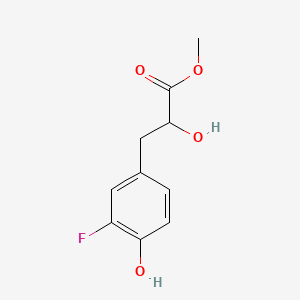
Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is an organic compound with a complex structure that includes a fluorine atom, a hydroxyl group, and a methyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate typically involves the esterification of 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of automated systems for the addition of reagents and control of temperature and pressure further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: 3-(3-fluoro-4-hydroxyphenyl)-2-oxopropanoate.
Reduction: 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanol.
Substitution: 3-(3-methoxy-4-hydroxyphenyl)-2-hydroxypropanoate.
Scientific Research Applications
Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The hydroxyl and fluorine groups play a crucial role in binding to these targets, thereby modulating their activity. The compound can inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(3-chloro-4-hydroxyphenyl)-2-hydroxypropanoate
- Methyl 3-(3-bromo-4-hydroxyphenyl)-2-hydroxypropanoate
- Methyl 3-(3-iodo-4-hydroxyphenyl)-2-hydroxypropanoate
Uniqueness
Methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its chloro, bromo, and iodo analogs. The fluorine atom enhances the compound’s stability and can influence its biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H11FO4 |
|---|---|
Molecular Weight |
214.19 g/mol |
IUPAC Name |
methyl 3-(3-fluoro-4-hydroxyphenyl)-2-hydroxypropanoate |
InChI |
InChI=1S/C10H11FO4/c1-15-10(14)9(13)5-6-2-3-8(12)7(11)4-6/h2-4,9,12-13H,5H2,1H3 |
InChI Key |
DWEYBZCLGYDVDQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CC1=CC(=C(C=C1)O)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















